

# PD173074 molecular weight and chemical formula

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: PD173074

Cat. No.: B1679126

[Get Quote](#)

## PD173074: A Technical Guide for Researchers

An In-depth Analysis of a Potent FGFR and VEGFR Inhibitor

This technical guide provides a comprehensive overview of **PD173074**, a potent small molecule inhibitor of Fibroblast Growth Factor Receptors (FGFRs) and Vascular Endothelial Growth Factor Receptors (VEGFRs). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential and experimental applications of this compound.

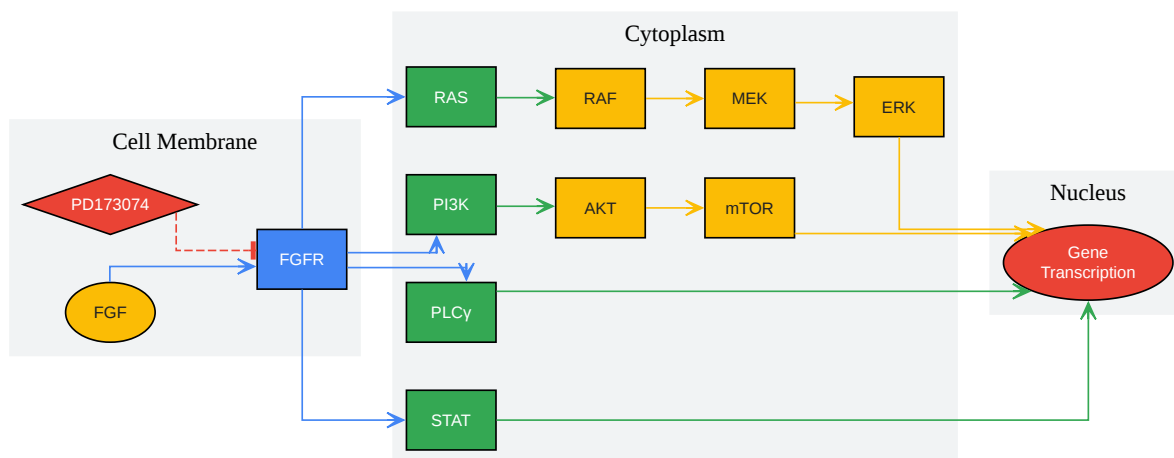
## Core Molecular and Biochemical Data

**PD173074** is a well-characterized ATP-competitive inhibitor with high affinity for FGFR1 and FGFR3. The following table summarizes its key quantitative data.

Property	Value	Citations
Molecular Weight	523.67 g/mol	[1]
Chemical Formula	C <sub>28</sub> H <sub>41</sub> N <sub>7</sub> O <sub>3</sub>	[1]
IC <sub>50</sub> (FGFR1)	21.5 - 25 nM	[1]
IC <sub>50</sub> (FGFR3)	5 nM	[1]
IC <sub>50</sub> (VEGFR2)	100 - 200 nM	[1]
Ki (FGFR1)	~40 nM	[1]

## Mechanism of Action and Signaling Pathways

**PD173074** exerts its biological effects by competitively binding to the ATP-binding pocket of the kinase domain of FGFRs and VEGFRs, thereby inhibiting their autophosphorylation and subsequent activation of downstream signaling cascades. The primary pathways affected by **PD173074** include the RAS-RAF-MAPK-ERK, PI3K-AKT-mTOR, and JAK-STAT pathways. Inhibition of these pathways leads to a reduction in cell proliferation, migration, and angiogenesis.



[Click to download full resolution via product page](#)

**PD173074** inhibits FGFR signaling pathways.

## Experimental Protocols

The following are detailed methodologies for key experiments involving **PD173074**.

### In Vitro Kinase Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration ( $IC_{50}$ ) of **PD173074** against a specific kinase, such as FGFR1.

Materials:

- Recombinant human FGFR1 kinase
- Poly(Glu, Tyr) 4:1 substrate
- **PD173074**

- ATP (with  $\gamma$ -<sup>32</sup>P-ATP)
- Kinase reaction buffer (e.g., 25 mM HEPES pH 7.4, 150 mM NaCl, 10 mM MgCl<sub>2</sub>, 1 mM DTT)
- 96-well plates
- Phosphocellulose filter mats
- Scintillation counter

Procedure:

- Prepare a serial dilution of **PD173074** in kinase reaction buffer.
- In a 96-well plate, add 25  $\mu$ L of the kinase reaction buffer containing the recombinant FGFR1 kinase.
- Add 25  $\mu$ L of the Poly(Glu, Tyr) substrate to each well.
- Add 25  $\mu$ L of the **PD173074** dilution to the appropriate wells. Include a vehicle control (e.g., DMSO) and a no-inhibitor control.
- Initiate the kinase reaction by adding 25  $\mu$ L of ATP solution (containing  $\gamma$ -<sup>32</sup>P-ATP) to each well.
- Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
- Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
- Transfer the reaction mixture to a phosphocellulose filter mat.
- Wash the filter mat multiple times with a wash buffer (e.g., 1% phosphoric acid) to remove unincorporated ATP.
- Dry the filter mat and measure the incorporated radioactivity using a scintillation counter.

- Calculate the percentage of inhibition for each **PD173074** concentration and determine the IC<sub>50</sub> value by non-linear regression analysis.

## Cellular Autophosphorylation Inhibition Assay

This assay measures the ability of **PD173074** to inhibit the ligand-induced autophosphorylation of a receptor tyrosine kinase (e.g., FGFR1 or VEGFR2) in a cellular context.

Materials:

- Cells expressing the target receptor (e.g., NIH-3T3 cells overexpressing FGFR1 or VEGFR2)
- **PD173074**
- Ligand (e.g., FGF2 for FGFR1, VEGF for VEGFR2)
- Serum-free cell culture medium
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Antibodies: anti-phospho-FGFR/VEGFR, anti-total-FGFR/VEGFR, and appropriate secondary antibodies
- SDS-PAGE and Western blotting equipment

Procedure:

- Seed the cells in culture plates and grow to 80-90% confluency.
- Starve the cells in serum-free medium for 12-24 hours.
- Pre-treat the cells with various concentrations of **PD173074** for 1-2 hours.
- Stimulate the cells with the appropriate ligand for a short period (e.g., 5-15 minutes).
- Wash the cells with ice-cold PBS and lyse them in lysis buffer.
- Clarify the cell lysates by centrifugation.

- Determine the protein concentration of the lysates.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).
- Incubate the membrane with the primary antibody against the phosphorylated receptor overnight at 4°C.
- Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
- Detect the signal using a chemiluminescence substrate.
- Strip the membrane and re-probe with an antibody against the total receptor to confirm equal loading.
- Quantify the band intensities to determine the inhibition of autophosphorylation.

## Cell Viability (MTT) Assay

This colorimetric assay is used to assess the effect of **PD173074** on cell viability and proliferation.

Materials:

- Cells of interest
- **PD173074**
- Complete cell culture medium
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
- 96-well plates
- Microplate reader

#### Procedure:

- Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
- Treat the cells with a serial dilution of **PD173074** for the desired duration (e.g., 24, 48, or 72 hours). Include vehicle-treated control wells.
- After the treatment period, add 10-20  $\mu$ L of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
- Carefully remove the medium containing MTT.
- Add 100-150  $\mu$ L of the solubilization solution to each well to dissolve the formazan crystals.
- Mix gently on an orbital shaker to ensure complete dissolution.
- Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC<sub>50</sub> value.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. selleckchem.com [selleckchem.com]
- To cite this document: BenchChem. [PD173074 molecular weight and chemical formula]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1679126#pd173074-molecular-weight-and-chemical-formula]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)